cis-(4-Trifluoromethyl-piperidin-2-yl)-methanol
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Overview
Description
cis-(4-Trifluoromethyl-piperidin-2-yl)-methanol: is a chemical compound characterized by the presence of a trifluoromethyl group attached to a piperidine ring, with a hydroxyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-(4-Trifluoromethyl-piperidin-2-yl)-methanol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-trifluoromethyl-piperidine.
Hydroxylation: The introduction of the hydroxyl group at the second position of the piperidine ring is achieved through hydroxylation reactions. Common reagents for this step include oxidizing agents such as hydrogen peroxide or peracids.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired cis-isomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: cis-(4-Trifluoromethyl-piperidin-2-yl)-methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: Substitution reactions can occur at the piperidine ring, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Transition metal catalysts such as palladium or platinum.
Major Products
The major products formed from these reactions include:
Ketones and Aldehydes: From oxidation reactions.
Reduced Derivatives: From reduction reactions.
Functionalized Piperidines: From substitution reactions.
Scientific Research Applications
cis-(4-Trifluoromethyl-piperidin-2-yl)-methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cis-(4-Trifluoromethyl-piperidin-2-yl)-methanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Trifluoromethyl-piperidine: Lacks the hydroxyl group at the second position.
2-Hydroxy-piperidine: Lacks the trifluoromethyl group.
4-Methyl-piperidin-2-yl-methanol: Contains a methyl group instead of a trifluoromethyl group.
Uniqueness
cis-(4-Trifluoromethyl-piperidin-2-yl)-methanol is unique due to the presence of both the trifluoromethyl and hydroxyl groups, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in research and industry.
Properties
IUPAC Name |
[(2R,4S)-4-(trifluoromethyl)piperidin-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO/c8-7(9,10)5-1-2-11-6(3-5)4-12/h5-6,11-12H,1-4H2/t5-,6+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPKJCLUGOTXDFM-NTSWFWBYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CC1C(F)(F)F)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H](C[C@H]1C(F)(F)F)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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